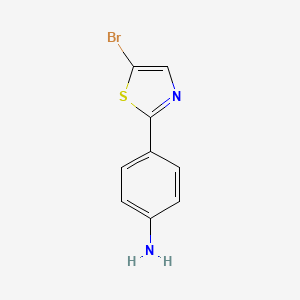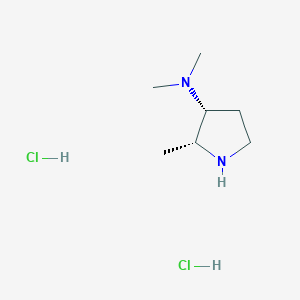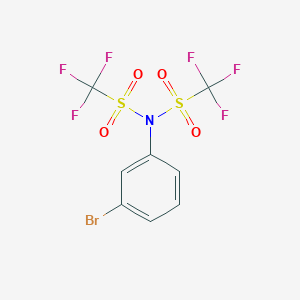
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide is a chemical compound that belongs to the class of sulfonimides. This compound is characterized by the presence of a bromophenyl group attached to a bis-trifluoromethane sulfonimide moiety. It is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 3-bromoaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve 3-bromoaniline in dichloromethane.
- Add triethylamine to the solution.
- Slowly add trifluoromethanesulfonyl chloride to the reaction mixture while maintaining the temperature at -40°C.
- Stir the reaction mixture at -20°C to 0°C for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control and efficient stirring mechanisms. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a crystalline solid with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.
Reduction Reactions: The trifluoromethane sulfonimide moiety can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Applications De Recherche Scientifique
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and as a precursor for other sulfonimide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its strong electron-withdrawing properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Bromophenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which make it an effective reagent in various chemical reactions. The trifluoromethane sulfonimide moiety acts as an electron sink, stabilizing negative charges and facilitating nucleophilic substitutions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl bis-trifluoromethane sulfonimide
- N-Methyl bis-trifluoromethane sulfonimide
- N-Ethyl bis-trifluoromethane sulfonimide
Uniqueness
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the bromophenyl group, which imparts additional reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, offering distinct advantages over other similar compounds.
Propriétés
Formule moléculaire |
C8H4BrF6NO4S2 |
|---|---|
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4BrF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
Clé InChI |
FXKFESBUHCGTBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)

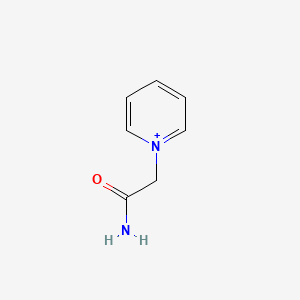
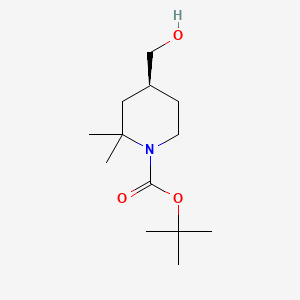
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)
![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)
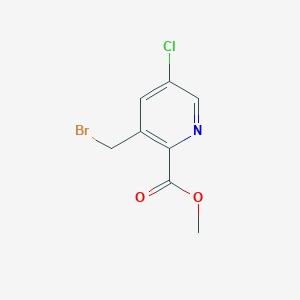
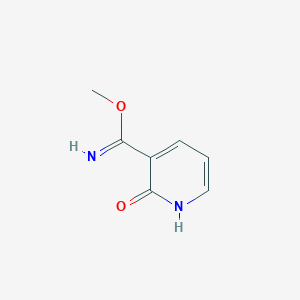

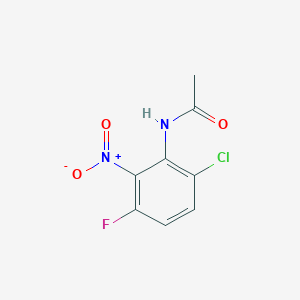

![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
